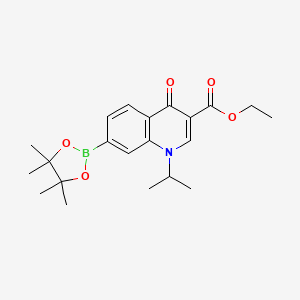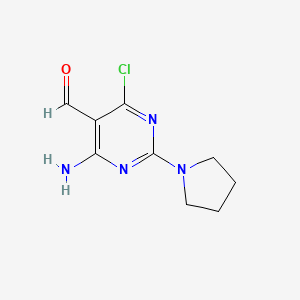![molecular formula C11H22N2O B7911593 4'-Methyl-[1,3'-bipiperidin]-4'-OL](/img/structure/B7911593.png)
4'-Methyl-[1,3'-bipiperidin]-4'-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol is a chiral compound that belongs to the class of bipiperidines. This compound is characterized by the presence of two piperidine rings connected by a single bond, with a hydroxyl group and a methyl group attached to the fourth carbon of one of the piperidine rings. The stereochemistry of the compound is defined by the (3’{S},4’{S}) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol typically involves the following steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core through a coupling reaction between two piperidine units. This can be achieved using a variety of coupling agents such as palladium-catalyzed cross-coupling reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a selective oxidation reaction. Common oxidizing agents include osmium tetroxide or potassium permanganate.
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
In an industrial setting, the production of (3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol may involve:
Large-Scale Coupling Reactions: Utilizing high-efficiency palladium catalysts to couple piperidine units.
Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Automated Methylation: Using automated systems to control the methylation process, ensuring precise addition of the methyl group.
Chemical Reactions Analysis
Types of Reactions
(3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated bipiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or sodium periodate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride for halogenation or ammonia for amination.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Saturated bipiperidines.
Substitution Products: Halogenated or aminated bipiperidines.
Scientific Research Applications
(3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The hydroxyl group and methyl group contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
(3’{R},4’{R})-4’-methyl-1,3’-bipiperidin-4’-ol: The enantiomer of the compound with different stereochemistry.
4’-methyl-1,3’-bipiperidin-4’-one: A similar compound with a ketone group instead of a hydroxyl group.
4’-methyl-1,3’-bipiperidin-4’-amine: A similar compound with an amine group instead of a hydroxyl group.
Uniqueness
(3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential pharmacological applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
(3S,4S)-4-methyl-3-piperidin-1-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(14)5-6-12-9-10(11)13-7-3-2-4-8-13/h10,12,14H,2-9H2,1H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXDKURGBVGZKY-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1N2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC[C@@H]1N2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B7911514.png)

![6-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7911522.png)
![Tert-butyl {1-[(3-nitrophenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B7911526.png)
![N-{4-chloro-6-[(4-fluorobenzyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B7911531.png)
![2-Ethyl-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7911539.png)


![ethyl 2-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7911568.png)
![Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B7911571.png)

![N-tert-butylspiro[1H-pyrido[2,3-b]pyrazine-2,4'-piperidine]-3-amine](/img/structure/B7911602.png)
![N-(2-methoxyethyl)spiro[1H-pyrido[2,3-b]pyrazine-2,4'-piperidine]-3-amine](/img/structure/B7911608.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one](/img/structure/B7911622.png)
